molecular formula C7H8N4 B3307688 Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine CAS No. 933722-68-0

Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine

Cat. No.: B3307688
CAS No.: 933722-68-0
M. Wt: 148.17
InChI Key: ZKSDCLIYOIEAQE-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine is a chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a rigid, fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents, particularly in the field of oncology. The core structure is a bioisostere for purines, allowing it to interact effectively with various enzymatic targets . The primary research value of this scaffold lies in its well-documented application as a protein kinase inhibitor (PKI) for targeted cancer therapy . Pyrazolo[1,5-a]pyrimidine derivatives have been designed to potently inhibit a diverse range of kinases critical for cancer cell signaling and proliferation, including CK2, EGFR, B-Raf, MEK, CDK1/2, and Pim-1 . Its utility is demonstrated by its presence in second-generation Tropomyosin receptor kinase (Trk) inhibitors, such as the FDA-approved drug Repotrectinib, used to treat NTRK fusion-positive solid tumors . Researchers utilize this amine-functionalized derivative to introduce specific structural motifs that enhance binding affinity and selectivity towards these enzymatic targets, often through structure-activity relationship (SAR) studies . The molecule's mechanism of action typically involves competing with ATP for binding in the kinase's active site, thereby disrupting the phosphorylation signaling cascades that drive uncontrolled cell growth . Beyond its prominent role in kinase research, the pyrazolo[1,5-a]pyrimidine core exhibits a broad spectrum of other pharmacological activities, making it a versatile template for various research programs. These activities include anti-inflammatory effects through the inhibition of enzymes like COX-2 and phospholipase A2 (sPLA2) , as well as documented antiviral, antimicrobial, and antifungal properties . The synthetic versatility of the scaffold allows for functionalization at multiple positions, enabling medicinal chemists to fine-tune electronic properties, lipophilicity, and molecular conformation to optimize pharmacokinetic and pharmacodynamic profiles . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidin-6-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-4-9-7-1-2-10-11(7)5-6/h1-2,4-5H,3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSDCLIYOIEAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933722-68-0
Record name {pyrazolo[1,5-a]pyrimidin-6-yl}methanamine
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Synthetic Methodologies and Chemical Transformations of Pyrazolo 1,5 a Pyrimidine Derivatives

De Novo Synthesis Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System

The construction of the pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved by building the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. nih.govmdpi.com This approach allows for extensive structural diversity by modifying the precursors.

The most fundamental and widely employed strategy for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between an aminopyrazole, typically a 3-amino or 5-aminopyrazole, and a 1,3-biselectrophilic partner. nih.govnih.gov This method's popularity stems from its efficiency and the commercial availability of a wide range of starting materials. rsc.org

The reaction involves the NH-3-aminopyrazole acting as a 1,3-bisnucleophilic system that reacts with various 1,3-biselectrophiles. nih.gov Common electrophilic precursors include:

β-Dicarbonyl compounds nih.govmdpi.com

α,β-Unsaturated carbonyl compounds nih.govmdpi.com

β-Enaminones rsc.org

β-Ketonitriles rsc.org

Arylidenemalononitriles nih.gov

The reaction typically proceeds under acidic or basic conditions, where the aminopyrazole attacks the electrophilic centers, leading to cyclization and subsequent dehydration to form the aromatic pyrimidine ring. nih.gov For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently used method. nih.gov Similarly, Frey and co-workers reported the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines through a cyclocondensation reaction between 5-aminopyrazole derivatives and 3-oxo-2-phenyl propanenitrile. mdpi.com

Table 1: Examples of Cyclocondensation Reactions
Aminopyrazole PrecursorElectrophilic PrecursorConditionsProduct TypeReference
5-Amino-1H-pyrazolesCyclic β-dicarbonyl compoundsNot specifiedCyclopentapyrazolo[1,5-a]pyrimidines nih.gov
NH-5-Aminopyrazolesβ-Enaminones180°C, MW, 2 min, solvent-free2,7-Diaryl-substituted pyrazolo[1,5-a]pyrimidines researchgate.net
5-Aminopyrazole derivatives3-Oxo-2-phenyl propanenitrileNot specified7-Aminopyrazolo[1,5-a]pyrimidines mdpi.com
5-Aminopyrazoleα,β-Unsaturated carbonyl compoundsKHSO₄, aqueous media, 60°CPyrazolo[1,5-a]pyrimidines mdpi.com

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines in a single step. nih.govdistantreader.org These reactions are prized for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity from simple starting materials. distantreader.org

A common MCR approach involves the one-pot reaction of a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. nih.gov The reaction typically proceeds through the initial formation of an imine intermediate, which is then attacked by the nucleophilic methylene compound, followed by cyclization to afford the pyrazolo[1,5-a]pyrimidine core. nih.gov Rhodium-catalyzed MCRs have also been developed, such as the three-component coupling of aldehydes, aminopyrazoles, and sulfoxonium ylides, which proceeds via a C-H activation mechanism to yield variously substituted pyrazolo[1,5-a]pyrimidines. nih.gov

Table 2: Examples of Multicomponent Reactions
ReactantsCatalyst/ConditionsProduct TypeReference
3-Amino-1H-pyrazoles, Aldehydes, Malononitrile/Ethyl cyanoacetateOne-potSubstituted pyrazolo[1,5-a]pyrimidines nih.gov
Aldehydes, Aminopyrazoles, Sulfoxonium ylidesRh(III) complexesVariously substituted pyrazolo[1,5-a]pyrimidines nih.gov
Aminopyrazoles, Aromatic aldehydes, Cyclohexan-1,3-dioneEthanol, Triethylamine5,7,8,9-Tetrahydropyrazolo[1,5-a]quinazolin-6(3H)-ones distantreader.org

Microwave-assisted synthesis has emerged as a valuable technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This method significantly reduces reaction times, often from hours to minutes, and frequently improves product yields and purity. nih.govresearchgate.net The application of microwave irradiation enhances the reactivity of starting materials, facilitating rapid cyclization reactions. nih.gov

This technology is particularly effective for both cyclocondensation and multicomponent reactions. For example, a solvent- and catalyst-free synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines was achieved by reacting β-enaminones with NH-5-aminopyrazoles under microwave irradiation at 180°C for just 2 minutes, resulting in high yields (88-97%). researchgate.net Similarly, a three-step synthesis of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines was developed using a microwave reactor, with each step taking only 20 minutes at 120°C. byu.edu The use of ultrasonication, another green chemistry approach, has also been reported for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous media. researchgate.netbme.hu

Table 3: Examples of Microwave-Assisted Syntheses
Reaction TypeReactantsConditionsYieldReference
Cyclocondensationβ-Enaminones, NH-5-Aminopyrazoles180°C, 2 min, solvent-free88-97% researchgate.net
Three-step synthesisAryl acetonitriles, DMF-DMA, H₂NNH₂·HBr, 1,1,3,3-Tetramethoxypropane120°C, 20 min per step34-92% byu.edu
Cyclocondensation3-Oxo-2-(2-arylhydrazinylidene) butanenitriles, 5-Amino-1H-pyrazolesSolvent-freeNot specified nih.gov

Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have been instrumental in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These methods allow for the formation of C-C and C-heteroatom bonds with high precision.

A notable example is the palladium-catalyzed intramolecular dehydrogenative coupling reaction, which provides an efficient route to fused pyrazolo[1,5-a]pyrimidines from readily available substrates under mild conditions. nih.govacs.org This approach involves the tandem reaction of a 2-arylacetaldehyde and an azole-amine in the presence of a palladium catalyst. nih.govacs.org The Suzuki-Miyaura cross-coupling reaction is another powerful tool used for the C3-arylation of pyrazolo[1,5-a]pyrimidin-5-one derivatives, enabling the introduction of diverse aryl groups. nih.govrsc.org

In addition to cross-coupling, click chemistry has been utilized in the assembly of the pyrazolo[1,5-a]pyrimidine ring. One protocol involves a copper(I)-catalyzed click reaction to form a triazole intermediate from an N-propargylic sulfonylhydrazone, which then rearranges to form the fused ring system in a one-pot manner. nih.gov

Table 4: Examples of Palladium-Catalyzed and Click Chemistry Reactions
MethodologySubstratesCatalyst/ReagentKey TransformationReference
Intramolecular Dehydrogenative Coupling2-Arylacetaldehyde, Azole-aminePdCl₂Formation of fused pyrimidine ring nih.govacs.org
Suzuki-Miyaura Cross-Coupling3-Bromo pyrazolo[1,5-a]pyrimidin-5-ones, Arylboronic acidsPalladium catalystC3-Arylation of the scaffold rsc.org
Click Chemistry / CycloadditionN-propargylic sulfonylhydrazone, Sulfonyl azideCopper(I) chlorideFused ring synthesis from acyclic precursors nih.gov

Functionalization and Derivatization of Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine and its Analogues

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications at positions 2, 3, 5, 6, and 7. nih.gov Functionalization at position 6 is of particular interest for creating analogues of bioactive molecules. While direct introduction of an aminomethyl group at position 6 can be challenging, indirect strategies have been developed to install precursors that can be converted to the desired moiety. nih.gov

The introduction of a functionalized methyl group at position 6, such as the aminomethyl group (-CH₂NH₂), often requires a multi-step approach starting from a pre-functionalized pyrazolo[1,5-a]pyrimidine core.

One reported strategy involves the creation of a formyl group (-CHO) at position 6, which serves as a key intermediate. Li and co-workers developed a protocol to obtain this aldehyde by first reducing an ester moiety at position 6 with a selective hydride donor (DIBAL-H). nih.gov Although this reduction primarily yielded the corresponding alcohol, a subsequent oxidation with Pyridinium chlorochromate (PCC) successfully produced the target aldehyde in good yield. nih.gov This aldehyde is a direct precursor to this compound via reductive amination.

Another approach to introduce a nitrogen-based functional group at position 6 involves the use of an azo group. Portilla and co-workers demonstrated that a 6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine can be reduced to generate a free amino group (-NH₂) at position 6. nih.gov This amino group can serve as a handle for further derivatization, including potential conversion to an aminomethyl group through various synthetic transformations. These methods highlight the strategic functionalization required to access specific derivatives like this compound.

Table 5: Synthetic Transformations at Position 6
Starting Functional Group at C6ReagentsIntermediate/Final Functional Group at C6SignificanceReference
Ester1. DIBAL-H 2. PCCFormyl (-CHO)Precursor for reductive amination to aminomethyl nih.gov
PhenyldiazenylReducing agent (e.g., Na₂S₂O₄)Amino (-NH₂)Handle for further functionalization nih.gov

Regioselective Substitution and Post-Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

The ability to control the placement of functional groups on the pyrazolo[1,5-a]pyrimidine core is crucial for tuning its chemical and biological properties. Researchers have developed a variety of regioselective substitution and post-functionalization strategies to achieve this control.

The primary synthesis of the pyrazolo[1,5-a]pyrimidine system often involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.com The choice of these precursors and the reaction conditions are paramount in dictating the initial substitution pattern. For instance, the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents like enaminones, β-ketoaldehydes, and acetylenic esters is a widely used and versatile method. mdpi.comnih.govbme.hu The regioselectivity of this condensation can be controlled; for example, reacting 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Electrophilic substitution on the parent pyrazolo[1,5-a]pyrimidine ring demonstrates remarkable reagent-dependent regioselectivity. A classic study showed that nitration with a mixture of nitric and sulfuric acids results in substitution at the C3 position (pyrazole ring), yielding the 3-nitro derivative. researchgate.netdocumentsdelivered.com In contrast, using nitric acid in acetic anhydride (B1165640) directs the substitution to the C6 position (pyrimidine ring), affording the 6-nitro compound. researchgate.netdocumentsdelivered.com This C6-nitro derivative is a key intermediate, as its subsequent reduction would provide a pathway to compounds like this compound. Bromination reactions can also be controlled to yield either 3-bromo or 3,6-dibromo species. researchgate.netdocumentsdelivered.com

Post-functionalization of a pre-formed pyrazolo[1,5-a]pyrimidine core offers another layer of synthetic versatility. nih.gov Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard. nih.govresearchgate.net Halogenated pyrazolo[1,5-a]pyrimidines serve as excellent substrates for these transformations. For example, a 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (B8265316) intermediate can be readily functionalized with various amines at the C5-position via nucleophilic substitution. nih.gov Similarly, Sonogashira coupling of a terminal alkyne on the pyrazolo[1,5-a]pyrimidine core with an aryl or alkenyl halide is a common strategy to form new carbon-carbon bonds. nih.gov These methods allow for the late-stage introduction of diverse molecular fragments, which is a significant advantage in combinatorial chemistry and drug discovery. nih.govresearchgate.net

Table 1: Examples of Regioselective Reactions on the Pyrazolo[1,5-a]pyrimidine Core

Reaction Type Reagents & Conditions Position(s) Functionalized Product Type Reference(s)
Nitration HNO₃ / H₂SO₄ C3 3-Nitro derivative researchgate.net, documentsdelivered.com
Nitration HNO₃ / Acetic Anhydride C6 6-Nitro derivative researchgate.net, documentsdelivered.com
Bromination Br₂ C3 3-Bromo derivative researchgate.net, documentsdelivered.com
Bromination Br₂ (excess) C3, C6 3,6-Dibromo derivative researchgate.net, documentsdelivered.com
Cyclocondensation 3-Aminopyrazole (B16455) & Isoflavone (B191592) (Conventional Heating) C6, C7 6,7-Diarylpyrazolo[1,5-a]pyrimidine nih.gov
Cyclocondensation 3-Aminopyrazole & Isoflavone (Microwave) C5, C6 5,6-Diarylpyrazolo[1,5-a]pyrimidine nih.gov
Nucleophilic Substitution 5-Chloro-3-phenyl-pyrazolo[1,5-a]pyrimidine & Amines C5 5-Amino-3-phenyl-pyrazolo[1,5-a]pyrimidine nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in Pyrazolo[1,5-a]pyrimidine Synthesis

The synthesis of heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, is increasingly guided by the principles of green chemistry to minimize environmental impact. bme.huresearchgate.net These approaches focus on improving reaction efficiency, reducing waste, and using less hazardous materials.

Microwave (MW) irradiation has emerged as a powerful tool in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov It often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org For instance, the chemoselective synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines from isoflavone and 3-aminopyrazole is achieved under microwave irradiation, whereas conventional heating yields the 6,7-diaryl isomer. nih.gov Solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation is another efficient and green method for preparing key intermediates. rsc.org

The use of ultrasound is another sustainable energy source applied to this field. The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been successfully carried out under ultrasonic irradiation in aqueous ethanol, using KHSO₄ as a catalyst. bme.huresearchgate.net This method avoids hazardous organic solvents and often provides the desired products in good yields. bme.hu

Developing reactions in benign solvents like water or using deep eutectic solvents (DES) represents another significant green strategy. ias.ac.in DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and inexpensive. The synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives has been achieved in a DES, which offers advantages like a benign reaction environment, high yields, and simple work-up procedures. ias.ac.in Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, embody the principles of atom economy and procedural simplicity, and have been applied to the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov

The efficiency of these green methods can be quantified using metrics like Reaction Mass Efficiency (RME), which has been applied to assess the synthesis of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, showing good performance with RME values in the 40–53% range. rsc.org

Table 2: Green and Sustainable Synthetic Methods for Pyrazolo[1,5-a]pyrimidines

Green Approach Specific Method/Condition Advantages Example Application Reference(s)
Alternative Energy Microwave Irradiation Faster reactions, higher yields, chemoselectivity Synthesis of 5,6-diarylpyrazolo[1,5-a]pyrimidines nih.gov, rsc.org, nih.gov
Alternative Energy Ultrasonic Irradiation Use of aqueous media, good yields, energy efficiency Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones bme.hu, researchgate.net
Benign Solvents Deep Eutectic Solvents (DES) Environmentally benign, simple work-up, high yield Synthesis of dioxoisoindolin-pyrazolo-pyrimidines ias.ac.in
Benign Solvents Aqueous Media Reduced use of volatile organic compounds (VOCs) KHSO₄-assisted synthesis under ultrasound bme.hu
Process Intensification One-Pot / Multicomponent Reactions Atom economy, reduced waste, simplified procedures Rh-catalyzed synthesis of variously substituted derivatives nih.gov, mdpi.com
Solvent-Free Neat reaction conditions Eliminates solvent waste, simplified purification Condensation of methyl ketones with DMF-DMA rsc.org

Advanced Spectroscopic and Computational Characterization of Pyrazolo 1,5 a Pyrimidine Systems

Methodological Advances in Spectroscopic Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for the structural elucidation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These techniques are routinely used to confirm the identity, purity, and regioselectivity of synthesized compounds. nih.gov

NMR spectroscopy is crucial for determining the precise connectivity and stereochemistry of the molecule. For instance, in the reduction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine, NMR analysis was essential to confirm the formation of both syn- and anti- configured tetrahydropyrazolopyrimidine isomers. nih.gov The analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the assignment of each atom within the heterocyclic core and its substituents. nih.govresearchgate.net Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space proton-proton interactions, which is invaluable for conformational analysis and distinguishing between spatial isomers. nih.gov In one study, NOESY data was used to estimate long-range interproton distances, even beyond 6 Å, which helped to characterize the conformationally stable syn-isomer and the more labile trans-configured core. nih.gov

Mass spectrometry complements NMR by confirming the molecular weight of the synthesized compounds and providing information about their fragmentation patterns, which further supports the proposed structure. nih.govresearchgate.net The structures of newly synthesized pyrazolo[1,5-a]pyrimidines are consistently verified using a combination of NMR and MS data. nih.govnih.gov

Table 1: Representative ¹H NMR Data for a Dihydropyrazolo[1,5-a]pyrimidine Derivative

This table presents selected proton NMR data for Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate, illustrating how chemical shifts (δ) and coupling constants (J) are used for structural assignment. Data sourced from a study on the dearomatization of pyrazolo[1,5-a]pyrimidines. nih.gov

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)
8.50s
H⁶7.08d, J = 0.9 Hz
C⁸'H₂ (ethyl)4.27q, J = 7.1 Hz
7-CH₃2.69d, J = 0.9 Hz
5-CH₃2.56s
C⁹'H₃ (ethyl)1.30t, J = 7.1 Hz

X-ray Crystallography and Solid-State Structural Analysis for Definitive Elucidation

Studies on pyrazolo[1,5-a]pyrimidine derivatives have utilized X-ray diffraction to resolve complex structural questions. For example, the structures of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine and 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine were determined by X-ray diffractometry. researchgate.net This analysis not only confirmed their molecular structure but also shed light on their crystal packing, revealing key intermolecular and intramolecular interactions. researchgate.net In the case of the 7-trichloromethyl derivative, an intramolecular interaction between a pyrazole (B372694) nitrogen and a chlorine atom (N···Cl) was observed, alongside intermolecular N···Cl interactions and π–π stacking between pyrazole rings. researchgate.net

Furthermore, X-ray crystallography is indispensable for understanding how these molecules interact with biological targets. The crystallographic structure of protein kinase CK2α in a complex with a pyrazolo[1,5-a]pyrimidine-based inhibitor revealed the importance of a primary amine on the ligand, which coordinates and orders water molecules within the enzyme's active site. nih.gov Such detailed solid-state analysis is crucial for structure-based drug design.

Table 2: Summary of Crystallographic Interaction Data

This table summarizes key intramolecular and intermolecular interactions observed in the crystal structures of two substituted pyrazolo[1,5-a]pyrimidine compounds as determined by X-ray diffractometry. researchgate.net

CompoundInteraction TypeDescription
7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidineIntramolecularPyrazole Nitrogen ↔ Trichloromethyl Chlorine (N···Cl)
IntermolecularPyrimidine (B1678525) Nitrogen ↔ Chlorine (N···Cl)
Intermolecularπ–π stacking (pyrazole ring-centroid)
3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidineIntramolecularPyrazole Nitrogen ↔ Thienyl Sulfur (N···S)
IntermolecularPyrimidine Nitrogen ↔ Thienyl Sulfur (N···S)
Intermolecularπ–π stacking (pyrimidine and pyrazole ring-centroid)

Computational Chemistry and Molecular Modeling Applications

Computational chemistry has become an integral part of the study of pyrazolo[1,5-a]pyrimidine systems, providing deep insights that complement experimental findings and guide the design of new molecules.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of pyrazolo[1,5-a]pyrimidine molecules. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) maps. johnshopkins.edu MEP maps are particularly useful as they visualize the charge distribution around a molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. johnshopkins.edu This information helps to predict sites susceptible to electrophilic or nucleophilic attack and to identify potential hydrogen bond donors and acceptors, which is critical for understanding intermolecular interactions and ligand binding. johnshopkins.edu

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is extensively used to screen virtual libraries of pyrazolo[1,5-a]pyrimidine derivatives and to rationalize their biological activity. johnshopkins.edunih.gov

Numerous studies have reported the docking of pyrazolo[1,5-a]pyrimidine-based compounds into the active sites of various biological targets.

Kinase Inhibitors : Derivatives have been docked into the active sites of kinases like CDK2, TRKA, VEGFR-2, and PI3Kδ. nih.govekb.egekb.egmdpi.com These studies reveal key binding interactions, such as the formation of hydrogen bonds between the pyrazolo[1,5-a]pyrimidine core or its substituents and crucial amino acid residues in the kinase hinge region, like Val-828 in PI3Kδ. nih.govmdpi.com

Anti-inflammatory Agents : Docking simulations were used to investigate the binding of pyrazolo[1,5-a]pyrimidine derivatives within the active sites of cyclooxygenase enzymes COX-1 and COX-2. nih.gov

Antimicrobial Agents : The binding modes of these compounds have been explored in microbial enzymes such as DNA gyrase and 14-alpha demethylase to understand their potential as antimicrobial agents. johnshopkins.edunih.gov

These docking studies provide a structural hypothesis for the observed biological activity and guide the rational design of more potent and selective inhibitors. nih.govekb.eg

Table 3: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

This table provides a selection of molecular docking studies, highlighting the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in targeting different classes of proteins.

Target Protein ClassSpecific Target (PDB ID)Key Finding/InteractionReference
Protein KinaseCDK2 / TRKACompounds showed potent dual inhibitory activity, with binding modes similar to known inhibitors. nih.gov
Protein KinaseVEGFR-2Compound 4d showed high binding affinity, rationalizing its potent cytotoxic activity. ekb.eg
Protein KinasePI3KδA crucial hydrogen bond was observed between the ligand and the hinge residue Val-828. mdpi.com
CyclooxygenaseCOX-1 (3KK6) / COX-2 (1CX2)Derivatives showed high binding energy, correlating with in vitro inhibitory activity. nih.gov
Microbial EnzymeDNA Gyrase (2XCT)Compounds exhibited low binding energy, suggesting potential as antimicrobial agents. johnshopkins.edu

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are used to assess the stability of the ligand-protein complex over time. By simulating the movements of atoms and molecules, researchers can verify if the binding pose predicted by docking is stable or if the ligand undergoes significant conformational changes. These simulations were used to study the atomic level interactions of aza-chromone derivatives, which include a pyrazolo[1,5-a]pyrimidine-like core, with the proto-oncogenic tyrosine protein kinase Src, confirming the stability of the interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively.

A QSAR study was performed on a series of 53 pyrazolo[1,5-a]pyrimidines to explore the structural requirements for their activity as potent Pim-1/2 kinase inhibitors. researchgate.net Using stepwise multiple linear regression (S-MLR), a model was developed that linked various molecular descriptors (representing properties like charge and polarizability) to the inhibitory activity. researchgate.net Such models are valuable for predicting the activity of new, unsynthesized compounds and for understanding which structural features are most important for potency and selectivity. researchgate.netnih.gov These predictive models help to prioritize synthetic efforts towards the most promising candidates.

Table 4: Components of a QSAR Study

This table outlines the typical components involved in a QSAR modeling study, based on a study of pyrazolo[1,5-a]pyrimidines as kinase inhibitors. researchgate.net

ComponentDescriptionExample from Pyrazolo[1,5-a]pyrimidine Study
DatasetA series of structurally related compounds with measured biological activity.53 pyrazolo[1,5-a]pyrimidine derivatives with Pim-1/2 inhibitory activity.
Molecular DescriptorsNumerical values that characterize the physicochemical properties of the molecules.Eigenvalue-based descriptors (e.g., BCUTc-1l) and descriptors related to I-state and polarizability.
Statistical MethodAn algorithm to build a mathematical model correlating descriptors with activity.Stepwise Multiple Linear Regression (S-MLR).
Model ValidationProcedures to check the robustness and predictive power of the model.Internal and external validation techniques to ensure the model is not overfitted.

Biological Activities and Molecular Mechanisms of Pyrazolo 1,5 a Pyrimidine Derivatives in Vitro Focus

In Vitro Enzyme Inhibition Studies

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have been extensively evaluated for their inhibitory effects against a range of enzymes. These studies have revealed potent and often selective inhibition of key proteins involved in disease progression, providing a strong rationale for their development as therapeutic agents.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development. nih.gov The pyrazolo[1,5-a]pyrimidine core has proven to be a highly effective framework for the design of potent protein kinase inhibitors, acting as ATP-competitive inhibitors that block downstream signaling pathways essential for tumor cell proliferation and survival. nih.gov

Tropomyosin Receptor Kinase (Trk) Inhibition: The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key targets in the treatment of solid tumors driven by NTRK gene fusions. nih.govnih.gov Several pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent Trk inhibition. For instance, picolinamide-substituted derivatives have shown excellent enzymatic inhibition of TrkA with IC50 values as low as 1.7 nM. nih.govmdpi.com Further modifications, such as the introduction of a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position, have been shown to enhance this activity. nih.govmdpi.com Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have also exhibited potent TrkA inhibition, with IC50 values often in the 1 to 100 nM range. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to the regulation of the cell cycle, and their abnormal activity is a common feature of cancer. acs.orgekb.eg The pyrazolo[1,5-a]pyrimidine scaffold is present in several CDK inhibitors, such as dinaciclib. mdpi.com A novel derivative, BS-194, was identified as a potent and selective CDK inhibitor, with IC50 values of 3 nM, 30 nM, and 90 nM against CDK2, CDK1, and CDK9, respectively. acs.org Other synthesized derivatives have also shown potent inhibition of CDK2/Cyclin A2, with IC50 values in the sub-micromolar range. researchgate.net Some compounds have been designed as dual inhibitors, targeting both CDK2 and TrkA. mdpi.comnih.gov For example, compounds 6t and 6s exhibited potent dual inhibitory activity with IC50 values of 0.09 µM and 0.23 µM against CDK2, and both showed an IC50 of 0.45 µM against TrkA. mdpi.com

Pim-1 Kinase Inhibition: Pim-1 is a serine/threonine kinase that has emerged as an attractive cancer target due to its role in promoting cell growth and survival. nih.govacs.org Pyrazolo[1,5-a]pyrimidine compounds have been developed as potent and highly selective Pim-1 inhibitors, with many exhibiting nanomolar inhibitory activity. nih.govacs.org These compounds were also found to strongly inhibit the Flt-3 kinase. nih.govacs.org

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in the development of several cancers. semanticscholar.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been designed as EGFR inhibitors, with some compounds showing potent anti-proliferative activities against cancer cell lines. semanticscholar.org

B-Raf and MEK Inhibition: The Raf-MEK-ERK signaling pathway is critical in many cancers, particularly melanoma. nih.gov Pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as novel B-Raf kinase inhibitors. nih.govnih.gov

Discoidin Domain Receptor 1 (DDR1) Inhibition: DDR1 is an emerging target in cancer therapy due to its role in tumor progression and metastasis. acs.orgnih.gov A series of 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides were discovered as selective and orally bioavailable DDR1 inhibitors, with IC50 values as low as 6.8 nM and 7.0 nM. acs.orgnih.gov

Casein Kinase 2 (CK2) Inhibition: CK2 is a serine/threonine kinase involved in cell growth, proliferation, and apoptosis evasion. nih.gov 5-Anilinopyrazolo[1,5-a]pyrimidine derivatives have been designed as potent and selective inhibitors of CK2. nih.gov

Compound/SeriesTarget KinaseIC50 ValueReference
Picolinamide-substituted derivatives (8 and 9)TrkA1.7 nM nih.govmdpi.com
3-Carboxamide-linked derivatives (10 and 11)TrkA0.2 nM and 0.4 nM mdpi.com
Compound 6tCDK20.09 µM mdpi.com
Compound 6sCDK20.23 µM mdpi.com
Compound 6t and 6sTrkA0.45 µM mdpi.com
BS-194 (4k)CDK23 nM acs.org
BS-194 (4k)CDK130 nM acs.org
BS-194 (4k)CDK990 nM acs.org
3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides (7rh and 7rj)DDR16.8 nM and 7.0 nM acs.orgnih.gov
Compound 17 and 19FLT3-ITD0.4 nM nih.gov
Compound 17 and 19FLT3D835Y0.3 nM nih.gov

Other Enzymatic Target Modulations

Beyond protein kinases, pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against other classes of enzymes.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines demonstrated excellent in vitro inhibitory activity against α-glucosidase, with IC50 values ranging from 15.2 µM to 201.3 µM. nih.gov One derivative, compound 3d , was found to be approximately 50-fold more potent than the standard drug acarbose. nih.gov Another study reported a series of pyrazolo[1,5-a]pyrimidine derivatives with a broad range of inhibitory activities against α-glucosidase (IC50: 7.44 ± 0.07 to 14.75 ± 0.15 μg/mL). researchgate.net

Acetylcholinesterase Inhibition: While less extensively studied for this scaffold, the broader class of pyrimidine (B1678525) derivatives has been investigated for anticholinergic activity, suggesting potential for acetylcholinesterase inhibition. researchgate.net

Compound/SeriesTarget EnzymeIC50 ValueReference
6-amino-pyrazolo[1,5-a]pyrimidines (3a-i)α-Glucosidase15.2 ± 0.4 µM to 201.3 ± 4.2 µM nih.gov
Compound 3dα-Glucosidase15.2 ± 0.4 µM nih.gov
Quinolone-based hydrazones (5a–5q)α-Glucosidase7.44 ± 0.07 to 14.75 ± 0.15 μg/mL researchgate.net

In Vitro Cellular Pathway Modulation and Antiproliferative Effects

The enzymatic inhibition observed with pyrazolo[1,5-a]pyrimidine derivatives translates into significant effects on cellular pathways, leading to antiproliferative activity in various cancer cell lines.

Cell Cycle Regulation and Apoptosis Induction Studies

A common mechanism of action for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors is the disruption of the cell cycle and the induction of apoptosis (programmed cell death). nih.gov

Cell Cycle Arrest: Treatment of cancer cells with these compounds often leads to arrest at specific phases of the cell cycle. For example, potent Trk inhibitors were found to induce cell cycle arrest at the G2/M phase. mdpi.com Similarly, a potent KDM inhibitor, compound 7e , was shown to cause cell cycle arrest at the G2/M phase. nih.gov The CDK inhibitor BS-194 was found to cause a cell cycle block in the S and G2/M phases. acs.org Another derivative, compound 3d , primarily induced cell cycle arrest at the S phase in renal A498 cancer cells. researchgate.net

Apoptosis Induction: The induction of apoptosis is a highly effective strategy for cancer therapy. nih.gov Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the ability to induce apoptosis in cancer cells. One Trk inhibitor, compound 46 , showed a high apoptosis rate of 36.72%. mdpi.com The KDM inhibitor 7e induced a total apoptotic effect 10-fold greater than the control. nih.gov Another compound, 3d , induced apoptosis in renal A498 cells, marked by an 8.84-fold increase in caspase-3 levels. researchgate.net

Signal Transduction Pathway Interference

By inhibiting protein kinases, pyrazolo[1,5-a]pyrimidine derivatives interfere with the signal transduction pathways that are critical for cancer cell survival and proliferation. nih.gov For example, the CDK inhibitor BS-194 was shown to inhibit the phosphorylation of CDK substrates like the retinoblastoma protein (Rb) and the RNA polymerase II C-terminal domain. acs.org It also led to the downregulation of cyclins A, E, and D1. acs.org Similarly, potent FLT3 inhibitors were found to inhibit the phosphorylation of FLT3 and attenuate downstream signaling in acute myeloid leukemia (AML) cells. nih.gov CK2 inhibitors from this class have been shown to deplete cellular levels of pAKTS129, a direct substrate of CK2 that is involved in hyperactivating the AKT pathway. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for systematic chemical modifications at various positions, which has been crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

Key SAR Insights:

Hinge Binding: The N1 or N2 atom of the pyrazolo[1,5-a]pyrimidine core is often essential for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitory activity. mdpi.comnih.gov For example, it forms a hydrogen bond with Met592 in TrkA and Leu83 in CDK2. mdpi.commdpi.com

Substituents at Position 3: The introduction of a carboxamide moiety at the third position has been shown to significantly enhance TrkA inhibition. mdpi.com

Substituents at Position 5: For Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position increased activity. nih.govmdpi.com In CK2 inhibitors, 5-anilino substitutions were explored. nih.gov For PI3Kδ inhibitors, 5-(indol-4-yl) groups were found to be beneficial. mdpi.com

Substituents at Position 7: For CK2 inhibitors, a 7-oxetan-3-yl amino group led to lower lipophilicity and reduced off-target effects. nih.gov

Aryl Group Modifications: The introduction of a donor group, such as a methoxy group, in an aryl moiety attached to the scaffold was found to enhance anticancer activity. mdpi.com

SPR Optimization: Property-based optimization has been employed to improve the drug-like characteristics of pyrazolo[1,5-a]pyrimidine derivatives. For instance, the use of an oxetane group in CK2 inhibitors led to a series of matched molecular pairs with lower lipophilicity, decreased affinity for human plasma proteins, and reduced binding to the hERG ion channel, which is a key consideration for cardiac safety. nih.gov

Scaffold PositionSubstituent/ModificationEffect on Activity/PropertyTargetReference
N1 of pyrazolo[1,5-a]pyrimidine-Forms hydrogen bond with hinge region (Met592)TrkA mdpi.com
N2 of pyrazolo[1,5-a]pyrimidine-Interacts with hinge region of ATP-binding pocketCK2 nih.gov
Position 3Carboxamide moietySignificantly enhances inhibitionTrkA mdpi.com
Position 52,5-difluorophenyl-substituted pyrrolidineIncreases inhibition activityTrk nih.govmdpi.com
Position 77-oxetan-3-yl amino groupLower lipophilicity, reduced hERG bindingCK2 nih.gov
Aryl MoietyMethoxy group (donor)Enhances anticancer activityGeneral mdpi.com

Identification of Key Pharmacophoric Features

The core pyrazolo[1,5-a]pyrimidine scaffold serves as a rigid and planar framework, which is crucial for its interaction with various biological targets. nih.gov Molecular modeling and structure-activity relationship (SAR) studies have identified several key pharmacophoric features essential for the biological activity of its derivatives.

A primary feature is the ability of the pyrazolo[1,5-a]pyrimidine nucleus to act as a hinge-binder in the ATP-binding pocket of kinases. The N1 atom of the pyrazole (B372694) ring frequently forms a critical hydrogen bond with a methionine residue in the hinge region of kinases like Tropomyosin receptor kinase (Trk) and PI3Kδ. mdpi.commdpi.com This interaction is fundamental to the inhibitory action of these compounds.

Furthermore, specific substitutions at various positions are vital for potency and selectivity. For instance, a morpholine ring at the C7 position has been identified as a key feature for interaction with the catalytic site of PI3K, forming a hydrogen bond with the Val-828 residue. mdpi.com Similarly, in Trk inhibitors, an amide bond of picolinamide at the C3 position and a 2,5-difluorophenyl-substituted pyrrolidine at the C5 position significantly enhance inhibitory activity. mdpi.com The presence of groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, at the terminal position of a substituent at the C5-position, has been shown to enhance Pim-1 kinase inhibition. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. SAR studies have demonstrated that even minor modifications can lead to significant changes in potency and selectivity.

At the C5-position , the substituent has been found to be critical for potency against Pim-1 kinase. nih.gov The length of the linker between the core and a terminal functional group is crucial for maintaining hydrogen bonding interactions with key residues like Asp-128 and Asp-131 in Pim-1. nih.gov While basic amine moieties can confer potency, they have also been associated with off-target effects like hERG inhibition; replacing them with neutral functional groups such as hydroxyl, ether, or sulfone can mitigate this while retaining significant, albeit slightly reduced, activity. nih.gov For PI3Kδ inhibitors, indole derivatives at the C5 position can form an additional hydrogen bond with Asp-787, enhancing selectivity. mdpi.com

At the C3-position , aryl substitutions have been explored. For instance, in a series of CDK2 inhibitors, the substitution pattern on a para-fluorophenyl group attached to the pyrimidine ring influenced cytotoxic activity. A methoxy group (compound 5b) showed better activity against the HCT-116 cancer cell line compared to an unsubstituted phenyl (compound 5a) or a methyl group (compound 5c). ekb.eg

At the C2- and C7-positions , modifications have been shown to modulate activity against PI3Kδ. A morpholine group at C7 is considered essential for binding to the hinge region of the enzyme. mdpi.com At the C2 position, various amine substituents have been introduced, with a CPL302415 derivative featuring a methyl-piperazine group demonstrating excellent potency. mdpi.com

The following interactive table summarizes the impact of various substituents on the biological activity of Pyrazolo[1,5-a]pyrimidine derivatives based on in vitro studies.

PositionSubstituentTarget KinaseEffect on ActivityReference
C5(1-methylpiperidin-4-yl)methanaminePim-1Baseline Activity (IC50 = 45 nM) nih.gov
C5trans-1,4-diaminocyclohexanePim-1Most Potent Inhibition nih.gov
C5Hydroxyl, Ether, Sulfone groupsPim-1Slightly Reduced Potency nih.gov
C3p-methoxyphenylCDK2Increased Cytotoxic Activity (IC50 = 8.64 µM) ekb.eg
C3PhenylCDK2Moderate Cytotoxic Activity ekb.eg
C7MorpholinePI3KδEssential for Hinge Interaction mdpi.com
C2(4-tert-butylpiperazin-1-yl)methylPI3KδHigh Potency (IC50 = 18 nM) mdpi.com
C5IndolePI3KδEnhanced Selectivity mdpi.com

Mechanisms of Action Elucidation through Biochemical and Molecular Biology Techniques

The mechanisms through which pyrazolo[1,5-a]pyrimidine derivatives exert their biological effects have been investigated using a variety of biochemical and molecular biology techniques. A predominant mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.gov

Kinase Inhibition Assays: In vitro enzymatic assays are fundamental to determining the inhibitory potency of these compounds against specific kinases. These assays typically measure the ability of a compound to block the phosphorylation of a substrate by the target kinase. For example, derivatives have been identified as potent inhibitors of Pim-1, Flt-3, Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase delta (PI3Kδ). mdpi.comnih.govmdpi.com The IC50 values derived from these assays are critical for structure-activity relationship studies. For instance, compound CPL302415 was identified as a highly potent PI3Kδ inhibitor with an IC50 of 18 nM. mdpi.com

Cell-Based Assays: To confirm that the enzymatic inhibition translates into cellular activity, researchers employ cell-based assays. A key technique involves measuring the phosphorylation status of downstream substrates of the target kinase within a cellular context. For example, the cellular activity of Pim-1 inhibitors was confirmed by their ability to suppress the phosphorylation of the BAD protein at serine 112, a known substrate of Pim-1, in cell-based assays. nih.gov This demonstrates that the compounds can penetrate cells and engage their intended target.

Molecular Docking and X-ray Crystallography: Computational molecular docking studies are used to predict and rationalize the binding modes of these inhibitors within the ATP-binding site of their target kinases. ekb.egmdpi.com These models help to explain the observed SAR by visualizing key interactions, such as the hydrogen bonds formed between the pyrazolo[1,5-a]pyrimidine core and hinge region residues of the kinase. mdpi.commdpi.commdpi.com X-ray crystallography of inhibitor-kinase complexes provides definitive structural insights into these interactions. nih.gov

Antiproliferative and Cytotoxicity Assays: The anticancer potential of these compounds is evaluated through in vitro assays that measure their effect on the proliferation and viability of cancer cell lines. ekb.eg For example, the antiproliferative activity of certain derivatives has been demonstrated against various human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells. ekb.eg The mechanism is often linked to the inhibition of CDKs, which are essential for cell cycle progression. ekb.egmdpi.com

The following table details the elucidated mechanisms of action for selected Pyrazolo[1,5-a]pyrimidine derivatives.

Compound Class/DerivativeTarget(s)Mechanism of ActionBiochemical/Molecular Technique UsedReference
Pyrazolo[1,5-a]pyrimidine analogsPim-1, Flt-3ATP-competitive kinase inhibitionKinase inhibition assays, Western blot for BAD phosphorylation nih.gov
DinaciclibCDK2ATP-competitive kinase inhibitionMolecular docking, Kinase inhibition assays mdpi.com
CPL302415PI3KδSelective ATP-competitive kinase inhibitionKinase inhibition assays, Molecular modeling mdpi.com
5b (p-methoxyphenyl derivative)CDK2Inhibition of kinase activity, Induction of apoptosisCytotoxicity assays (MTT), Molecular docking ekb.eg
Picolinamide-substituted derivativesTrkAATP-competitive kinase inhibitionEnzymatic inhibition assays mdpi.com

Strategic Approaches in Pyrazolo 1,5 a Pyrimidine Based Research and Future Perspectives

Chemogenomics and Chemoinformatic Approaches for Scaffold Optimization

Chemogenomics and chemoinformatic tools are integral to modern drug discovery, enabling the efficient design and optimization of lead compounds. For the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, these computational approaches have been pivotal in understanding structure-activity relationships (SAR) and predicting biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies, for instance, have been used to explore the structural requirements for pyrazolo[1,5-a]pyrimidines as potent inhibitors of specific targets, such as Pim-1/2 kinases. researchgate.net These models use molecular descriptors to correlate the chemical structure of the compounds with their biological activity, identifying key features that influence potency and selectivity. researchgate.net

Homology modeling and high-throughput virtual screening are other powerful chemoinformatic techniques that have been successfully applied. In one study, a homology model of the aryl hydrocarbon receptor (AHR) was used to virtually screen for potential antagonists, leading to the identification of a pyrazolo[1,5-a]pyrimidine-based hit compound. rsc.org This initial hit was then systematically optimized using the model to achieve low nanomolar potency. rsc.org Molecular docking simulations further aid in visualizing the binding modes of these inhibitors within the active sites of their target proteins, providing crucial insights for rational drug design. This was demonstrated in the development of PI3Kδ inhibitors, where docking studies helped explain why certain substituents were preferred for enhancing kinase activity and selectivity. mdpi.com

Computational ApproachApplication in Pyrazolo[1,5-a]pyrimidine ResearchExample TargetKey Finding/Outcome
Quantitative Structure-Activity Relationship (QSAR)To explore structural requirements for kinase inhibition and selectivity. researchgate.netPim-1/2 KinasesIdentified molecular properties and structural features explaining the selectivity of inhibitors for Pim-1 over Pim-2. researchgate.net
High-Throughput Virtual Screening (HTVS)To identify novel antagonists from large compound libraries. rsc.orgAryl Hydrocarbon Receptor (AHR)Successfully identified a pyrazolo[1,5-a]pyrimidine-based AHR antagonist (IC50 = 650 nM) for further optimization. rsc.org
Molecular DockingTo predict and analyze the binding interactions between inhibitors and their target proteins. mdpi.comPI3KδExplained the preferential binding and higher activity of compounds with specific functional groups at defined positions. mdpi.com
Virtual ScreeningTo identify initial hit compounds against a therapeutic target. nih.govresearchgate.netPim-1 KinaseLed to the discovery of a pyrazolo[1,5-a]pyrimidine hit compound that was subsequently optimized into a potent and selective inhibitor. nih.govresearchgate.net

Combinatorial Chemistry and High-Throughput Screening Methodologies

The pyrazolo[1,5-a]pyrimidine framework is considered a "privileged structure" because its synthetic accessibility makes it ideal for combinatorial chemistry and the creation of large compound libraries. nih.govacs.orgnih.gov Combinatorial chemistry allows for the rapid synthesis of a multitude of derivatives by systematically combining different building blocks, a process that is significantly faster than traditional, one-molecule-at-a-time synthesis. youtube.com

An efficient, solution-phase synthetic route has been developed for the combinatorial synthesis of extensive pyrazolo[1,5-a]pyrimidine libraries. acs.org This approach utilizes readily available starting materials and mild reaction conditions to generate diverse compounds with high purity, often requiring only simple crystallization for purification. acs.org For example, a library of over 400 distinct 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides was synthesized to explore this chemical space. acs.orgnih.gov To streamline this process, the strategy involved the use of activated p-nitrophenyl esters and subsequent removal of byproducts and excess reagents with scavenging agents, ensuring acceptable purity and yield for high-throughput screening (HTS). nih.gov HTS is then employed to rapidly evaluate these large libraries for biological activity against specific targets, enabling the swift identification of initial "hit" compounds, such as the pyrazolo[1,5-a]pyrimidine-3-carboxylate identified as a B-Raf inhibitor. nih.gov

Key Reaction/MethodologyDescriptionApplication Example
Condensation of 5-Aminopyrazoles with β-DiketonesA foundational reaction for assembling the core pyrazolo[1,5-a]pyrimidine ring system. acs.orgUsed in the parallel solution-phase synthesis of over 2,200 7-trifluoromethyl-substituted derivatives. acs.org
Activated Ester ChemistryUse of activated esters (e.g., p-nitrophenyl esters) to facilitate amide bond formation under mild conditions. nih.govEmployed in the synthesis of a library of 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides. acs.orgnih.gov
Scavenging ReagentsPolymer-bound or solid-supported reagents used to remove excess starting materials or byproducts from the reaction mixture, simplifying purification. nih.govUsed to purify compound libraries, ensuring compatibility with HTS protocols. nih.gov
Solution-Phase Parallel SynthesisA method where multiple related compounds are synthesized simultaneously in separate reaction vessels, increasing throughput. acs.orgApplied to generate libraries of pyrazolo[1,5-a]pyrimidine carboxamides on a 50-100 mg scale. acs.org

Development of Pyrazolo[1,5-a]pyrimidine Analogues as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, pyrazolo[1,5-a]pyrimidine analogues are being developed as chemical probes—specialized molecular tools used to study and interrogate biological systems. nih.gov Their utility as probes stems from their often high potency and selectivity for specific targets, as well as the tunable photophysical properties of the scaffold. nih.govrsc.org

A significant application is in the development of fluorescent probes. rsc.orgnih.gov The pyrazolo[1,5-a]pyrimidine core has been identified as a promising heterocyclic fluorescent platform. nih.gov Researchers have demonstrated that the photophysical properties of these compounds can be systematically tuned by introducing different substituents. rsc.org For instance, incorporating electron-donating groups at position 7 enhances both absorption and emission, while substitutions at positions 5 and 7 can produce red-shifted fluorescence, enabling the synthesis of long-wavelength dyes suitable for biological imaging. rsc.orgnih.gov The fluorescence of these probes can also be sensitive to their environment, such as the polarity of solvents, which opens up possibilities for their use as chemosensors. rsc.orgnih.gov

Furthermore, highly selective inhibitors based on this scaffold serve as invaluable chemical probes to elucidate the biological functions of their targets. For example, the development of a pyrazolo[1,5-a]pyrimidine-based macrocycle, IC20 (31), which exhibits exclusive selectivity for Casein Kinase 2 (CK2), provides a powerful tool to study the specific roles of CK2 in cellular physiology and disease, free from the confounding off-target effects of less selective inhibitors. nih.gov

Probe TypePyrazolo[1,5-a]pyrimidine DerivativeBiological ApplicationKey Feature
Fluorescent ProbeDerivatives with aryl groups at positions 5 and 7. rsc.orgnih.govPotential for use in cellular imaging and as chemosensors. rsc.orgTunable photophysical properties; good solid-state emission intensities (Quantum Yields up to 0.63). rsc.org
Selective Kinase Inhibitor ProbeIC20 (31)To study the specific biological functions of Casein Kinase 2 (CK2). nih.govHigh in vitro potency (KD = 12 nM) and exclusive selectivity for CK2. nih.gov
Selective Kinase Inhibitor ProbeCompound 11bTo probe the role of Pim-1 kinase in cellular processes like apoptosis and colony formation. nih.govHigh selectivity for Pim-1 over a panel of 119 other kinases. nih.gov

Future Directions and Challenges in Pyrazolo[1,5-a]pyrimidine Research

Despite significant advances, several challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based therapeutics. Future research will focus on overcoming these hurdles and expanding the therapeutic applications of this versatile scaffold. nih.govrsc.org

A primary challenge in kinase inhibitor development is achieving high selectivity for the intended target over other closely related kinases, thereby minimizing off-target effects and potential toxicity. nih.govrsc.org Many pyrazolo[1,5-a]pyrimidine derivatives target the ATP-binding pocket of kinases, a highly conserved region, which can lead to inhibition of multiple kinases. nih.govrsc.org Future efforts must focus on designing inhibitors that exploit subtle differences in kinase structures to improve selectivity.

One successful strategy has been the systematic modification of the scaffold to remove moieties associated with off-target activity. For example, researchers developing Pim-1 inhibitors identified that a terminal basic amino group was responsible for potent inhibition of the hERG potassium channel, a common cause of cardiotoxicity. nih.gov By removing this group, they eliminated the hERG activity while retaining nanomolar potency against Pim-1. nih.gov Similarly, extensive optimization, including macrocyclization, was employed to develop a highly selective CK2 inhibitor, demonstrating that significant gains in selectivity are possible through rational design. nih.gov Another challenge is acquired drug resistance, where mutations in the target kinase limit the effectiveness of first-generation inhibitors, as seen with Trk inhibitors. mdpi.comnih.gov A key future direction is the design of next-generation compounds that can overcome these resistance mutations. mdpi.com

While much research has focused on well-established kinase targets, the pyrazolo[1,5-a]pyrimidine scaffold shows promise against a growing number of novel biological targets, expanding its potential therapeutic utility. mdpi.comnih.govnih.gov The identification and validation of these new targets is a critical area for future investigation.

Recent discoveries have shown that derivatives of this scaffold can potently and selectively inhibit a range of protein kinases implicated in cancer and other diseases. These include Cyclin-Dependent Kinases (CDKs) like CDK1, CDK2, and CDK9; FMS-like Tyrosine Kinase 3 (FLT3); and Pim-1 kinase. nih.govnih.govnih.govnih.gov For example, compounds 17 and 19 were identified as potent FLT3 inhibitors with IC50 values of 0.4 nM and were also effective against resistance-conferring mutations. nih.gov Beyond kinases, this scaffold has been used to develop antagonists for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in immune regulation, identifying it as a promising target for cancer immunotherapy. rsc.org The discovery of activity against phosphodiesterases (PDEs) also suggests potential applications in treating cognitive disorders. researchgate.net

Novel Biological TargetLead Compound/SeriesReported Activity (IC50)Therapeutic Potential
Aryl Hydrocarbon Receptor (AHR)Compound 7a31 nMCancer Immunotherapy. rsc.org
Pim-1 KinaseCompound 145 nMOncology (Prostate Cancer, Leukemia). nih.gov
Casein Kinase 2 (CK2)IC20 (31)12 nM (KD)Oncology. nih.gov
FLT3-ITDCompounds 17 & 190.4 nMAcute Myeloid Leukemia (AML). nih.gov
CDK9Compound 4k20 nMOncology. nih.gov
Tropomyosin Receptor Kinase (Trk)Compounds 20 & 21>0.02 nMSolid Tumors with NTRK fusions. mdpi.com
PI3KδCPL302415 (6)18 nMInflammatory and Autoimmune Diseases. mdpi.com

The ability to generate novel and diverse chemical matter is the bedrock of drug discovery. For the pyrazolo[1,5-a]pyrimidine scaffold, chemists are continuously developing advanced synthetic strategies to expand its structural diversity, which is crucial for exploring new chemical spaces and improving pharmacological properties. nih.govnih.gov

The primary route for synthesizing the core scaffold involves the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds. mdpi.comnih.gov While effective, modern research focuses on innovative methods that offer greater control and access to more complex architectures. Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step, have emerged as a highly efficient way to produce highly substituted pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov

Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling, have been instrumental in allowing for the functionalization of the scaffold at various positions, enabling the introduction of a wide array of functional groups. nih.govrsc.org More advanced strategies, such as C–H activation and annulation reactions, offer even more direct and efficient routes to construct the fused ring system from simpler precursors. nih.gov Recently, macrocyclization has been explored as a strategy to constrain the conformation of the molecule, which can lead to significant improvements in both potency and selectivity, as demonstrated in the development of inhibitors for CK2 and AAK1. nih.govelifesciences.org These advanced synthetic methods are essential for generating the next generation of pyrazolo[1,5-a]pyrimidine-based drug candidates. nih.gov

Q & A

Q. Methodological Considerations :

  • Optimize reaction stoichiometry to minimize byproducts.
  • Use scavenging resins for high-throughput purification.
  • Monitor regioselectivity using LC-MS or NMR during cyclization steps.

How are pyrazolo[1,5-a]pyrimidine derivatives characterized for structural confirmation?

Basic Research Question
Characterization relies on a combination of spectral and analytical techniques:

  • Elemental Analysis : Verify molecular formula (e.g., C13_{13}H11_{11}N5_5O with calculated C: 61.65%, H: 4.38%, N: 27.65%) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]+^+ at m/z 254.1042) .
  • NMR Spectroscopy : Distinct 1^1H and 13^{13}C signals for substituents (e.g., ethyl groups at δ 1.3–1.5 ppm) .

Q. Methodology :

Optimize scaffold geometry using Gaussian09 at the B3LYP/6-31G* level.

Dock compounds into target proteins (e.g., PDB: 3W2Q) with AutoDock Vina.

Validate predictions with in vitro IC50_{50} assays .

How are structure-activity relationship (SAR) studies designed for kinase inhibitors?

Advanced Research Question
SAR studies focus on substituent effects at positions 3, 5, and 7:

  • Position 3 : Aryl groups enhance hydrophobic interactions (e.g., 3-(4-chlorophenyl) boosts CHK1 inhibition by 10-fold) .
  • Position 6 : Methanamine groups improve solubility and bioavailability via hydrogen bonding .
  • Position 7 : Electron-withdrawing groups (e.g., CN) increase metabolic stability .

Q. Experimental Workflow :

Synthesize derivatives with systematic substituent variations.

Test in vitro kinase inhibition (e.g., radiometric assays).

Correlate activity trends with computational models .

What toxicological evaluations are critical for in vivo studies?

Advanced Research Question
Key assessments include:

  • Acute Oral Toxicity : Classify per OECD 423 (e.g., LD50_{50} > 500 mg/kg for Category 4) .
  • Genotoxicity : Ames test (OECD 471) to detect mutagenic potential .
  • Carcinogenicity : Screen for IARC Group 2B/3 compounds using in silico tools like Toxtree .

Q. Safety Protocols :

  • Use OV/AG/P99 respirators during handling to prevent inhalation .
  • Dispose of waste via certified biohazard contractors .

How are analytical contradictions resolved in spectral data interpretation?

Advanced Research Question
Contradictions (e.g., NMR splitting vs. X-ray data) are resolved by:

2D NMR : Use HSQC and HMBC to assign ambiguous signals .

Single-Crystal X-ray Diffraction : Confirm regiochemistry of ambiguous substituents .

Isotopic Labeling : Trace reaction pathways (e.g., 15^{15}N-labeled intermediates) .

Example : Discrepancies in pyrazolo[1,5-a]pyrimidine-6-carboxamide regiochemistry were resolved via X-ray, revealing unexpected tautomerism .

What green chemistry approaches improve synthesis sustainability?

Advanced Research Question
Ionic liquids (e.g., 2-methylimidazolium oxalate) replace volatile solvents in cyclocondensation reactions, reducing waste . Microwave-assisted synthesis shortens reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .

Q. Protocol :

  • React 5-aminopyrazole with chalcones in [BMIM]BF4_4 at 80°C under microwave irradiation.
  • Recover ionic liquids via vacuum distillation (>90% reuse efficiency) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidin-6-ylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.